molecular formula C23H31N3O2 B6579586 N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide CAS No. 1049438-72-3

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide

Cat. No. B6579586
CAS RN: 1049438-72-3
M. Wt: 381.5 g/mol
InChI Key: CAEXFBAAWXGOSA-UHFFFAOYSA-N
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Description

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide, also known as 4-Methoxy-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide or 4-MPP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the piperazinylbenzamide family, which has been studied extensively for its potential therapeutic applications. 4-MPP has been studied for its ability to modulate a variety of biochemical and physiological processes, including neurotransmitter release and receptor activation.

Scientific Research Applications

Neuroprotection Against Aluminium-Induced Neurotoxicity

This compound has been studied for its protective effects against aluminium-induced neurotoxicity . In this research, it was found that the compound could attenuate the neurotoxic effects of aluminium chloride (AlCl3) as shown by the improvement in rats’ performance in behavioral tests and in lowering acetylcholinesterase activity .

Acetylcholinesterase Inhibition

The compound has been found to be a potential acetylcholinesterase inhibitor (AChEI) . AChEIs are important in the treatment of Alzheimer’s disease, as they can increase the levels of acetylcholine, a neurotransmitter that is often deficient in Alzheimer’s patients .

Antioxidant Activity

The compound has been associated with antioxidant activity . It has been found to prevent lipid peroxidation and protein damage, and to restore the levels of endogenous antioxidant enzymes that are altered by aluminium chloride administration .

Pharmaceutical Quality Control Testing

The compound can be used in pharmaceutical quality control testing . It can be used for pharma release testing, pharma method development for qualitative and quantitative analyses, and other calibration requirements .

Dopamine D3 Receptor Antagonism

The compound may have potential as a high-affinity antagonist for the dopamine D3 receptor . This could be useful in the development of therapeutics for treating substance use disorders .

Alzheimer’s Disease Treatment

The compound has been studied for its potential in the treatment of Alzheimer’s disease . It has been found to inhibit acetylcholinesterase, an enzyme that hydrolyzes acetylcholine, thereby increasing acetylcholine levels .

Mechanism of Action

Target of Action

The compound N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide primarily targets Alpha1-Adrenergic Receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, which are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound shows affinity towards α1-ARs, and this interaction leads to changes in the receptor’s activity .

Biochemical Pathways

The interaction of the compound with α1-ARs affects various biochemical pathways. The primary function of α1-ARs is the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s interaction with these receptors can influence these pathways and their downstream effects.

Pharmacokinetics

The compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), play a significant role in its bioavailability . The compound’s affinity towards α1-ARs ranges from 22 nM to 250 nM , indicating its potential bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of α1-AR activity. This modulation can lead to changes in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

properties

IUPAC Name

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c1-3-4-19-5-7-20(8-6-19)23(27)24-13-14-25-15-17-26(18-16-25)21-9-11-22(28-2)12-10-21/h5-12H,3-4,13-18H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEXFBAAWXGOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide

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